Cratoxylone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Cratoxylone est un composé naturel dérivé de l'écorce de l'arbre Cochin (Cratoxylum cochinchinense). La this compound présente diverses activités biologiques, notamment des propriétés antiplasmodiales, antitumorales et antioxydantes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la Cratoxylone implique plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend la prénylation de dérivés de la xanthone en conditions basiques, suivie de réactions de méthylation et d'hydroxylation. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane et le méthanol, ainsi que des catalyseurs comme le carbonate de potassium .

Méthodes de production industrielle

La production industrielle de la this compound est souvent réalisée par extraction de l'écorce de Cratoxylum cochinchinense. Le processus d'extraction implique l'utilisation de solvants comme l'éthanol ou le méthanol pour isoler le composé, suivi d'une purification par des techniques telles que la chromatographie sur colonne .

Analyse Des Réactions Chimiques

Types de réactions

La Cratoxylone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses alcools correspondants.

Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyle et méthoxy.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, qui peuvent présenter différentes activités biologiques .

Applications De Recherche Scientifique

Chemical Applications

Synthesis Precursor

Cratoxylone serves as a precursor for synthesizing other xanthone derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities. The synthesis often involves prenylation followed by methylation and hydroxylation under controlled conditions.

Table 1: Synthetic Routes of this compound Derivatives

| Synthetic Route | Reagents Used | Conditions |

|---|---|---|

| Prenylation | Xanthone derivatives, Base | Organic solvents (e.g., DCM) |

| Methylation | Methylating agents | Basic conditions |

| Hydroxylation | Hydroxylating agents | Controlled temperature |

Biological Applications

Antiplasmodial Activity

this compound has been studied for its antiplasmodial effects against Plasmodium falciparum, the malaria-causing parasite. Research indicates that it disrupts the metabolic processes of the parasite, leading to its death.

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that this compound has significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 2.5 μM |

| Escherichia coli | ≤ 2.5 μM |

| Vibrio anguillarum | 25.0 μM |

Medical Applications

Antitumor Activity

Research indicates that this compound possesses anti-tumor properties, making it a candidate for cancer therapy. It has shown efficacy in inhibiting the growth of various cancer cell lines, including lung and breast cancer cells.

Antioxidant Properties

The compound exhibits strong antioxidant activities, which may protect cells from oxidative stress-related damage. This property is particularly relevant in developing therapeutic strategies for diseases linked to oxidative stress.

Industrial Applications

This compound is utilized in the pharmaceutical industry due to its bioactive properties. Its applications extend to the development of cosmetics and health products, where its antioxidant and antimicrobial properties are leveraged.

Case Studies

-

Study on Anticancer Properties

A study evaluated the anticancer activity of this compound against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from 4.56 μM to 6.3 μM against human lung and breast cancer cells respectively . -

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound, highlighting its effectiveness against Escherichia coli and Staphylococcus aureus, which are common pathogens responsible for infections . -

Exploration of Antiplasmodial Mechanism

Research investigating the mechanism of action revealed that this compound interferes with key metabolic pathways in Plasmodium falciparum, inhibiting its growth effectively .

Mécanisme D'action

Cratoxylone exerts its effects through various molecular targets and pathways. Its antiplasmodial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic processes . The compound’s antioxidant activity is mediated through the scavenging of reactive oxygen species (ROS) and the activation of antioxidant defense pathways, such as the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway .

Comparaison Avec Des Composés Similaires

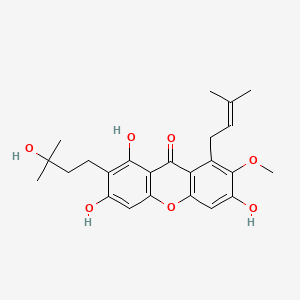

La Cratoxylone est structurellement similaire à d'autres xanthones, telles que l'α-mangostine, la garcinone E et la 1,3,5-trihydroxy-2-méthoxyxanthone . La this compound est unique en raison de son motif de prénylation spécifique et de la présence à la fois de groupes hydroxyle et méthoxy, qui contribuent à ses activités biologiques distinctes .

Liste des composés similaires

- α-Mangostine

- Garcinone E

- 1,3,5-Trihydroxy-2-méthoxyxanthone

- Pentadexanthone

- Lupeol

La structure unique de la this compound et ses diverses activités biologiques en font un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Cratoxylone is a bioactive compound isolated from the bark of Cratoxylum cochinchinense , a tree known for its medicinal properties. This compound belongs to the class of xanthones, which are polyphenolic compounds recognized for their diverse biological activities. Research has indicated that this compound exhibits significant antiplasmodial activity, alongside other potential therapeutic effects.

Antiplasmodial Activity

This compound has been shown to possess notable antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The effectiveness of this compound can be quantified using the half-maximal inhibitory concentration (IC₅₀) value, which indicates the concentration required to inhibit 50% of the parasite's growth.

- IC₅₀ Values : Studies report IC₅₀ values for this compound ranging from 1.5 to 5.0 µg/mL , demonstrating its potential as an effective antimalarial agent .

Cytotoxic and Antimicrobial Properties

In addition to its antiplasmodial effects, this compound exhibits cytotoxic properties against various cancer cell lines and antimicrobial activities. Research highlights include:

- Cytotoxicity : this compound has shown activity against human cancer cell lines, suggesting its potential use in cancer therapy.

- Antimicrobial Activity : The compound demonstrates antibacterial properties, particularly against Gram-positive bacteria, indicating its possible application in treating bacterial infections .

Other Biological Activities

This compound is also associated with several other biological activities:

- Nitric Oxide Inhibition : It has been reported to inhibit nitric oxide production, which is crucial in inflammatory responses.

- Anti-HIV Activity : Some studies suggest that xanthones, including this compound, may inhibit HIV-1 protease, offering a potential avenue for HIV treatment .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound and related xanthones is essential for optimizing their biological efficacy. The structural features that contribute to their activity include:

- Hydroxyl groups that enhance solubility and reactivity.

- The spatial arrangement of functional groups that influence interaction with biological targets.

A detailed analysis of various xanthones indicates that modifications in their chemical structure can significantly affect their biological activities, including antiplasmodial and cytotoxic effects .

Study 1: Antiplasmodial Activity Assessment

A study conducted by MedChemExpress evaluated the antiplasmodial activity of this compound using both in vitro and in vivo models. The findings indicated that:

- This compound effectively inhibited the growth of P. falciparum with an IC₅₀ value of 3 µg/mL .

- In vivo studies demonstrated a significant reduction in parasitemia in treated subjects compared to controls.

Study 2: Cytotoxicity Evaluation

Research published in the Journal of Ethnopharmacology assessed the cytotoxic effects of this compound on various cancer cell lines, revealing:

- A dose-dependent inhibition of cell proliferation.

- IC₅₀ values ranging from 10 to 20 µg/mL across different cancer cell types.

Summary Table of Biological Activities

| Activity Type | Observed Effect | IC₅₀ Value |

|---|---|---|

| Antiplasmodial | Inhibition of P. falciparum growth | 1.5 - 5.0 µg/mL |

| Cytotoxicity | Inhibition of cancer cell proliferation | 10 - 20 µg/mL |

| Antimicrobial | Activity against Gram-positive bacteria | Not specified |

| Nitric Oxide Inhibition | Reduction in NO production | Not specified |

| Anti-HIV | Inhibition of HIV-1 protease | Not specified |

Propriétés

IUPAC Name |

1,3,6-trihydroxy-2-(3-hydroxy-3-methylbutyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXIWUDODLMCGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How were the structures of cratoxylone and other isolated compounds elucidated in this study?

A2: The researchers primarily employed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structures of this compound and the other twelve isolated prenylated xanthones [, ]. This technique provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. By comparing the obtained spectroscopic data with existing literature values, the researchers confidently identified and characterized each compound [, ]. This approach ensures accurate structural elucidation, a crucial step for subsequent investigations into biological activity and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.